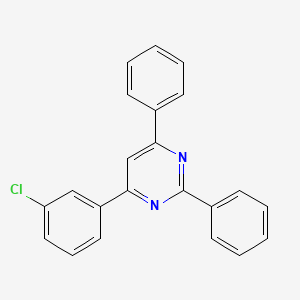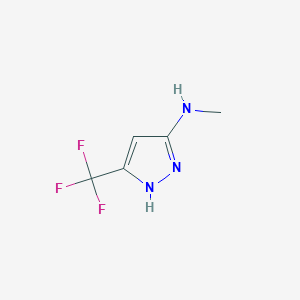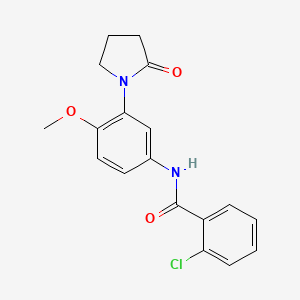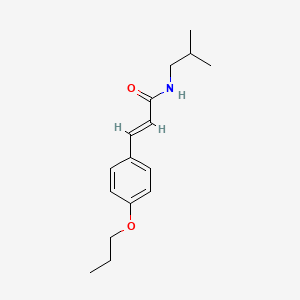
2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-chloro-3-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 331-41-9 . It has a molecular weight of 204.58 . The compound is a powder in its physical form .
Molecular Structure Analysis
The molecular formula of “2-(4-chloro-3-fluorophenoxy)acetic acid” is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The boiling point of “2-(4-chloro-3-fluorophenoxy)acetic acid” is predicted to be 305.4±27.0 °C . The density is predicted to be 1.453±0.06 g/cm3 . The pKa is predicted to be 3.00±0.10 . The melting point is 132-134 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of quinoxaline derivatives, including those similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, has been explored for their potential antimicrobial activities. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were then tested for their antimicrobial activity, indicating the broader potential of such compounds in the development of new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Development of Synthetic Routes for Phenylquinoxaline Monomers
Baek and Harris (2005) focused on developing efficient synthetic routes for phenylquinoxaline monomers, which are crucial for producing polymers with specific properties. They aimed to improve the synthesis process for self-polymerizable phenylquinoxaline monomers, resulting in better yields and cost-effective production. This research contributes to the broader understanding of synthesizing quinoxaline derivatives for various industrial and pharmaceutical applications (Baek & Harris, 2005).
Exploration of Quinoxaline Derivatives as Potential Antitumor Agents
Chou et al. (2010) designed, synthesized, and evaluated a series of 2-phenylquinolin-4-ones (2-PQs), including derivatives similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, for their cytotoxic activity against tumor cell lines. Their research demonstrated significant inhibitory activity, suggesting the potential of these derivatives as antitumor agents. This highlights the versatility of quinoxaline derivatives in medicinal chemistry, particularly in cancer research (Chou et al., 2010).
Antimalarial Activity of Arylaminoquinoxalines
Rangisetty et al. (2001) synthesized arylaminoquinoxalines by condensing 2-chloroquinoxaline with Mannich bases, resulting in compounds that showed moderate antimalarial activity in mice. This research indicates the potential of quinoxaline derivatives, including those structurally related to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, in the development of new antimalarial drugs (Rangisetty, Gupta, Prasad, Srinivas, Sridhar, Parimoo, & Veeranjaneyulu, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-9-15(19-14-5-3-2-4-13(14)18-9)20-10-6-7-11(16)12(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZARLHTWEWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)
![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)



![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2937333.png)
![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2937336.png)

